5-bromo-4-fluoro-1H-indole

Catalog No.
S684172
CAS No.
344790-96-1
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-fluoro-1H-indole

CAS Number

344790-96-1

Product Name

5-bromo-4-fluoro-1H-indole

IUPAC Name

5-bromo-4-fluoro-1H-indole

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H

InChI Key

OBGNVOLKFFCMAM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2)F)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)Br

The exact mass of the compound 5-bromo-4-fluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-4-fluoro-1H-indole (CAS 344790-96-1) is a highly specialized di-halogenated building block widely utilized in the synthesis of complex pharmaceutical intermediates. Featuring orthogonal reactive sites, the compound combines the reliable cross-coupling reactivity of a 5-bromo substituent with the unique steric and electronic tuning provided by a 4-fluoro group. This specific substitution pattern is critical for modulating the indole N-H pKa, enhancing metabolic stability, and directing regioselective functionalization. In industrial and laboratory settings, it is primarily procured as a precursor for synthesizing kinase inhibitors, serotonin receptor agonists, and other targeted therapeutics where precise structural and electronic control of the indole core is required [1].

Substituting 5-bromo-4-fluoro-1H-indole with simpler analogs like 5-bromoindole or 4-fluoroindole compromises both synthetic efficiency and downstream pharmacological properties. While 5-bromoindole provides the necessary handle for palladium-catalyzed cross-coupling, it lacks the steric shielding at the 4-position, leading to problematic bis-addition side products during C3-functionalization. Conversely, 4-fluoroindole lacks the 5-bromo handle, necessitating complex, multi-step halogenation sequences to achieve C5 functionalization. Furthermore, positional isomers such as 5-bromo-7-fluoroindole fail to provide the same localized steric hindrance near the C3 position and exert different inductive effects on the indole nitrogen, fundamentally altering the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient [1].

Suppression of Bis-Addition Impurities in C3-Alkylation

During the direct C3-functionalization of indoles via hydrogen autotransfer, the presence of a substituent at the 4-position is critical for controlling regioselectivity. Studies demonstrate that 4-substituted fluorinated indoles are highly resilient toward the formation of bis-addition side products. In contrast, 5-substituted baselines such as 5-fluoroindole and 5-bromoindole suffer from significant bis-addition impurities (11% and 6%, respectively) under identical reaction conditions [1]. The 4-fluoro group in 5-bromo-4-fluoro-1H-indole provides essential steric shielding, ensuring a cleaner reaction profile and superior isolated yields.

Evidence DimensionFormation of bis-addition side products during C3-alkylation
Target Compound DataComplete resilience to bis-addition (0% bis-addition side products observed for 4-substituted indoles)
Comparator Or Baseline5-fluoroindole (11% bis-addition) and 5-bromoindole (6% bis-addition)
Quantified DifferenceElimination of bis-addition impurities (0% vs. 6-11%)
ConditionsCs2CO3/oxone-mediated C3-alkylation with alpha-heteroaryl-substituted methyl alcohols at 110–140 °C

Eliminating bis-addition side products drastically simplifies downstream purification and improves the isolated yield of C3-functionalized pharmaceutical intermediates.

Orthogonal Reactivity for Sequential Functionalization

5-Bromo-4-fluoro-1H-indole is specifically designed to support orthogonal synthetic strategies. The 5-bromo position serves as a highly reactive electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl or amine groups. Simultaneously, the 4-fluoro group remains inert under standard Pd-catalyzed conditions while exerting strong inductive effects that modulate the basicity of the indole core. Patent literature highlights the use of 5-bromo-4-fluoro-1H-indole in the synthesis of 5-HT7 receptor agonists, where the C3 position is first functionalized with an imidazole ring, followed by manipulation of the 5-bromo group—a sequence that is synthetically unviable with 4-fluoroindole alone [1].

Evidence DimensionSuitability for sequential C3-alkylation and C5 Pd-catalyzed cross-coupling
Target Compound DataBifunctional scaffold enabling direct C3-imidazole functionalization followed by C5 cross-coupling
Comparator Or Baseline4-fluoroindole (lacks C5 cross-coupling handle)
Quantified DifferenceSaves multiple synthetic steps by avoiding post-C3 halogenation of the C5 position
ConditionsStandard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) conditions

Procuring the di-halogenated building block shortens synthetic routes and improves overall yields in the manufacturing of complex indole-based therapeutics.

Modulation of Physicochemical Properties and Pharmacokinetics

The strategic placement of the fluorine atom at the 4-position in 5-bromo-4-fluoro-1H-indole significantly alters the physicochemical properties of the scaffold compared to the unfluorinated 5-bromoindole baseline. Fluorine substitution at the 4-position inductively lowers the pKa of the indole N-H and adjacent functional groups, which is a proven tactic in medicinal chemistry to enhance membrane permeability and reduce P-glycoprotein (Pgp) efflux. Furthermore, the strong C-F bond improves metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position, a common metabolic liability in indole-based drugs[1].

Evidence DimensionMetabolic stability and pKa modulation
Target Compound DataC4-fluorinated scaffold with enhanced metabolic stability and lowered N-H pKa
Comparator Or Baseline5-bromoindole (unfluorinated baseline)
Quantified DifferenceBlocks C4-oxidation liabilities and predictably shifts basicity for improved membrane permeability
ConditionsIn vivo pharmacokinetic profiling and in vitro metabolic stability assays

The 4-fluoro substituent is critical for optimizing the oral bioavailability and half-life of indole-derived active pharmaceutical ingredients.

Synthesis of 5-HT7 Serotonin Receptor Agonists

The compound is a critical starting material for low-basicity 5-HT7 receptor agonists. The 4-fluoro group tunes the receptor binding affinity and basicity, while the 5-bromo group allows for essential structural elaboration, making it the exact required precursor for this class of central nervous system therapeutics [1].

Development of Kinase Inhibitors (e.g., IKK2 Inhibitors)

In the design of kinase inhibitors, the orthogonal reactivity of 5-bromo-4-fluoro-1H-indole enables the selective functionalization of the C3 and C5 positions. The 4-fluoro substituent also provides crucial steric interactions within the kinase ATP-binding pocket, differentiating it from unfluorinated analogs [2].

Late-Stage C3-Functionalization Workflows

For process chemistry teams developing scalable routes to C3-alkylated indoles, the use of 5-bromo-4-fluoro-1H-indole is highly recommended. The 4-fluoro group effectively suppresses the formation of bis-addition impurities during hydrogen autotransfer reactions, ensuring high-purity product profiles and simplifying downstream processing [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-bromo-4-fluoro-1H-indole

Dates

Last modified: 08-15-2023

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